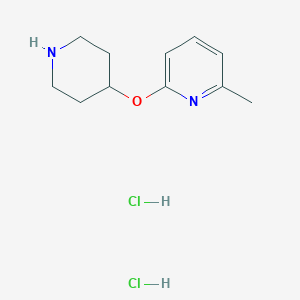

2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10;;/h2-4,10,12H,5-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBCXQCATYEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380610-68-4 | |

| Record name | 2-methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified through crystallization or other suitable methods to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-4-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride is utilized as a building block for synthesizing pharmaceutical compounds. Its structure allows for the modification of various pharmacophores, making it a candidate for drug development targeting conditions such as:

- Neurological Disorders : The compound may interact with neurotransmitter receptors, potentially aiding in the treatment of mood disorders and pain management.

- Antimicrobial and Anticancer Properties : Studies suggest that this compound exhibits biological activities that could be harnessed in developing antimicrobial and anticancer agents.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including:

- Nucleophilic Substitution Reactions : The piperidinyl ether group can be replaced with other nucleophiles to create diverse derivatives.

- Oxidation and Reduction Reactions : It can undergo oxidation to form carboxylic acids or reduction to yield piperidine derivatives, expanding its utility in organic synthesis.

Biological Studies

Research has focused on the biological activities of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride, particularly its interactions with various biological targets:

- Binding Affinity Studies : Interaction studies indicate that this compound may bind to specific receptors or enzymes, influencing its pharmacological profile .

- Potential Therapeutic Effects : The ionic properties of the dihydrochloride salt enhance its solubility and bioavailability, making it suitable for in vivo studies .

Case Study 1: Neurological Applications

A study investigated the potential of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride as a treatment for anxiety disorders. Researchers found that the compound exhibited significant binding affinity to serotonin receptors, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains. Results indicated that it possessed notable antimicrobial properties, making it a candidate for further development into antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride, highlighting substituent variations and their impact:

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|---|

| 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride | 380610-68-4 | Methyl (C2), piperidin-4-yloxy (C6) | 265.18 | Reference compound |

| 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride | 944390-66-3 | Chloro (C5), piperidin-4-yloxy (C2) | ~300 (estimated) | Chlorine substitution alters electronic properties |

| 2-(Piperidin-4-yloxy)pyridine dihydrochloride | 313490-36-7 | Piperidin-4-yloxy (C2) | ~250 (estimated) | Lack of methyl group reduces lipophilicity |

| 2-Chloro-6-(piperidin-4-yloxy)pyridine | 99202-32-1 | Chloro (C2), piperidin-4-yloxy (C6) | 228.69 | Chlorine at C2 may enhance receptor binding |

| 2-Methoxy-6-(piperidin-4-yloxy)pyridine dihydrochloride | 1774905-06-4 | Methoxy (C2), piperidin-4-yloxy (C6) | ~281.74 | Methoxy group increases hydrophilicity |

Key Observations :

- Substituent Effects: Chlorine or methoxy groups at specific positions (e.g., C2 or C5) influence electronic distribution, lipophilicity, and receptor affinity. For example, chloro-substituted analogs (e.g., 944390-66-3) may exhibit stronger binding to ionotropic receptors like NMDA, as seen in related mGluR5 antagonists .

- Salt Forms : Dihydrochloride salts (e.g., 313490-36-7) improve aqueous solubility compared to free bases, facilitating in vitro and in vivo studies .

Pharmacological and Functional Comparisons

Target Receptors

- mGluR Antagonism: While 2-methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride is hypothesized to interact with mGluRs, structurally distinct mGluR5 antagonists like MPEP (2-methyl-6-(phenylethynyl)-pyridine) show non-competitive NMDA receptor antagonism, reducing neuronal injury . The absence of a phenylethynyl group in the target compound suggests different receptor modulation mechanisms.

- CNS Applications : Analogs such as 313490-36-7 are explicitly used in CNS drug development, targeting glutamate signaling pathways implicated in neuroinflammation and neurodegeneration .

Physicochemical Properties

- Solubility : The dihydrochloride form of the target compound enhances solubility, similar to 313490-36-7, which is critical for formulation and bioavailability .

Biological Activity

2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride (CAS No. 380610-68-4) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidinyl ether group, which contributes to its unique biological properties. The dihydrochloride form enhances its solubility, facilitating better bioavailability in biological systems.

The biological activity of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride is primarily attributed to its interaction with various biological targets:

- Dopamine Receptors : Studies suggest that this compound may act as an agonist for dopamine receptors, particularly the D3 subtype, which is implicated in neuropsychiatric disorders. It promotes β-arrestin translocation and G protein activation, leading to downstream signaling effects .

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. It operates through the mitochondrial pathway, increasing the Bax/Bcl-2 ratio and activating caspases .

Pharmacokinetics

Pharmacokinetic studies reveal important characteristics of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride:

- Bioavailability : The compound exhibits an oral bioavailability (F) of approximately 31.8% following administration at a dose of 10 mg/kg .

- Clearance Rate : It has a clearance rate of 82.7 mL/h/kg after intravenous administration, indicating a relatively high clearance which may necessitate frequent dosing .

- Toxicity Profile : In toxicity assessments conducted on Kunming mice, the compound showed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Biological Activity Summary Table

Case Studies

Several studies have highlighted the potential applications of 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidin-4-ol derivatives can react with halogenated pyridines under basic conditions (e.g., NaOH in dichlorethane) to form the ether linkage. Subsequent acid treatment (e.g., HCl) yields the dihydrochloride salt . Key steps include:

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Emergency measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. Which physicochemical properties are essential for experimental design?

| Property | Value | Source |

|---|---|---|

| Melting Point | 175–180°C (decomposes) | |

| Solubility | Soluble in water, DMSO, methanol | |

| Molecular Weight | 291.79 g/mol | |

| Stability | Hygroscopic; degrade under UV |

These properties guide solvent selection, storage, and in vitro assay design .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data for this compound?

Contradictions in mGluR5/NMDA receptor binding studies may arise from assay conditions (e.g., pH, co-factor presence) or compound purity. Strategies include:

- Dose-response profiling : Test concentrations from 0.1–100 µM to identify non-linear effects .

- Orthogonal assays : Validate binding via radioligand displacement (e.g., [³H]MPEP for mGluR5) and functional assays (e.g., calcium flux) .

- Purity verification : Use HPLC-MS to confirm ≥98% purity, as impurities may antagonize off-target receptors .

Q. What methodologies are used to assess neuroprotective effects in vivo?

- Animal models : Administer 10–30 mg/kg intraperitoneally in rodent models of traumatic brain injury (TBI) or ischemia .

- Outcome metrics : Measure reductions in neuronal apoptosis (TUNEL staining) and glutamate excitotoxicity (microdialysis) .

- Pharmacokinetics : Monitor plasma half-life (t½ ≈ 2–4 hours) and blood-brain barrier penetration via LC-MS/MS .

Q. How can post-synthetic purification be optimized for scale-up?

- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients (5–95%) to isolate the dihydrochloride form .

- Crystallization : Optimize solvent mixtures (e.g., ethanol:water 3:1) to enhance yield (≥85%) and crystal uniformity .

- Quality control : Validate purity via ¹H NMR (D2O) and elemental analysis (Cl⁻ content) .

Data Contradiction Analysis

Example : Discrepancies in reported neuroprotective efficacy may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.